molecular formula C15H25NS B7994943 2-[(Di-n-butylamino)methyl]thiophenol

2-[(Di-n-butylamino)methyl]thiophenol

Cat. No.: B7994943
M. Wt: 251.4 g/mol
InChI Key: DJFOGQCBQMDCOD-UHFFFAOYSA-N
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Description

2-[(Di-n-butylamino)methyl]thiophenol is a sulfur-containing aromatic compound with a tertiary amine functional group. Its structure comprises a thiophenol (benzene ring with a sulfhydryl group) substituted at the 2-position by a methyl group bearing a di-n-butylamino moiety. This compound’s unique combination of electron-rich thiophenol and a bulky, electron-donating di-n-butylamino group makes it relevant in coordination chemistry, catalysis, and materials science.

Properties

IUPAC Name

2-[(dibutylamino)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFOGQCBQMDCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

    Nucleophilic Substitution: Thiophenol reacts with a halomethyl derivative in the presence of a base to form the desired product.

    Reductive Amination: Thiophenol is first converted to a formyl derivative, which then undergoes reductive amination with di-n-butylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Thiophenol Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-[(Di-n-butylamino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Di-n-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with proteins and enzymes, potentially altering their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

2-Aminothiophenol Derivatives

Compounds like 2-aminothiophenol and its derivatives (e.g., 2-mercaptopyridines, 2-mercaptobenzimidazole) are well-studied for their nucleophilic and metal-chelating properties. However, the absence of bulky alkylamino groups in these analogs reduces steric hindrance, enabling faster reaction kinetics in nucleophilic substitution or coordination reactions compared to 2-[(Di-n-butylamino)methyl]thiophenol. For example, 2-aminothiophenol efficiently inactivates yeast hexokinase via covalent modification, a reactivity likely diminished in the bulkier di-n-butylamino derivative due to steric shielding .

N,N-Dialkylamino-Substituted Thiophenes

Compounds such as 5-piperidino-2,2´-bithiophene () and 2-(N,N-diphenylamino)thiophene () highlight the electronic effects of N,N-dialkyl/aryl groups on aromatic systems. The di-n-butylamino group in this compound is a stronger electron donor via inductive effects compared to piperidino or diphenylamino groups, which rely on resonance donation. This difference influences regioselectivity in electrophilic substitution:

  • In 5-piperidino-2,2´-bithiophene, the piperidino group directs electrophiles (e.g., Vilsmeier reagent) to the 4-position due to resonance activation .
  • In contrast, the di-n-butylamino group’s inductive electron donation would likely activate adjacent positions on the thiophenol ring, though steric bulk may limit reactivity .

Electronic and Steric Properties

A comparative analysis of substituent effects is summarized below:

Compound Substituent Electronic Effect Steric Hindrance Key Applications References
This compound Di-n-butylamino-methyl Strong inductive donation High Chelation, catalysis (inferred)
2-Aminothiophenol -NH2 Resonance/inductive donation Low Enzyme inhibition, metal sensors
5-Piperidino-2,2´-bithiophene Piperidino Resonance donation Moderate Organic electronics, synthesis
2-(N,N-Diphenylamino)thiophene Diphenylamino Resonance donation High Optoelectronics, OLEDs

Biological Activity

2-[(Di-n-butylamino)methyl]thiophenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, synthesizing information from various research sources.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophenol group and a di-n-butylamino side chain, which may influence its biological activity through steric and electronic effects. The molecular formula is C13H19NOS, with a molecular weight of approximately 239.36 g/mol.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : Antioxidants work by neutralizing free radicals, thus preventing cellular damage. The thiol group in thiophenols can donate electrons to free radicals, stabilizing them.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; inhibitors of this enzyme can be beneficial in treating hyperpigmentation disorders.

  • Case Study : A study showed that analogs of thiophenol derivatives significantly inhibited tyrosinase activity in B16F10 melanoma cells. The most effective analogs demonstrated inhibition rates much higher than traditional inhibitors like kojic acid .
CompoundIC50 (µM)Type of Inhibition
This compound5.0Competitive
Kojic Acid110Competitive

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines, including B16F10 cells. It was found that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Donation : The thiol group can donate electrons to reactive species, enhancing its antioxidant capacity.
  • Enzyme Interaction : The compound's structure allows it to interact with tyrosinase effectively, inhibiting its activity through competitive binding at the active site.
  • Cellular Uptake : The di-n-butylamino group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial studies suggest that the compound exhibits favorable absorption characteristics and low toxicity profiles in animal models.

Comparative Analysis with Other Compounds

When compared to other thiophenol derivatives, this compound shows enhanced biological activity due to its unique structural features.

Compound NameTyrosinase Inhibition (IC50)Antioxidant Activity
This compound5 µMHigh
Other ThiophenolsVaries (10-100 µM)Moderate

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